2-fluoro-N,N-dimethylbenzamide 2-fluoro-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 2586-34-7
VCID: VC2344452
InChI: InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
SMILES: CN(C)C(=O)C1=CC=CC=C1F
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol

2-fluoro-N,N-dimethylbenzamide

CAS No.: 2586-34-7

Cat. No.: VC2344452

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N,N-dimethylbenzamide - 2586-34-7

Specification

CAS No. 2586-34-7
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
IUPAC Name 2-fluoro-N,N-dimethylbenzamide
Standard InChI InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Standard InChI Key GEZAHTYEQSVVEH-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=CC=C1F
Canonical SMILES CN(C)C(=O)C1=CC=CC=C1F

Introduction

2-Fluoro-N,N-dimethylbenzamide is an organic compound characterized by its benzamide structure, with a fluorine atom substituted at the ortho position relative to the amide group. This compound has a molecular formula of C9H10FN and a molecular weight of approximately 167.18 g/mol. The presence of both a dimethylamino group and a fluorine atom contributes to its unique chemical properties, influencing its reactivity and biological interactions.

Synthesis

The synthesis of 2-fluoro-N,N-dimethylbenzamide typically involves several steps, which can be scaled up for industrial applications by optimizing conditions for higher yields. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activities and Applications

2-Fluoro-N,N-dimethylbenzamide exhibits notable biological activities, particularly in its potential as an anti-cancer agent. The fluorine atom enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with biological targets. Additionally, it has shown promise in modulating enzyme activity, particularly those involved in metabolic pathways.

Interaction Studies

Interaction studies have focused on how 2-fluoro-N,N-dimethylbenzamide binds to specific proteins and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, it has been observed that the compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-fluoro-N,N-dimethylbenzamide. Here is a comparison table highlighting some of these compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-2-fluoro-N,N-dimethylbenzamideC9H11FN2OContains an amino group at the meta position
4-Amino-2-fluoro-N,N-dimethylbenzamideC9H11FN2OFeatures an amino group at the para position
4-Bromo-2-fluoro-N,N-dimethylbenzamideC9H9BrFNContains a bromine substituent instead of an amino group
N,N-Dimethyl-2-(2-amino-4-fluorophenyl)thioacetamideC10H12FN3OSContains sulfur and additional functional groups

The uniqueness of 2-fluoro-N,N-dimethylbenzamide lies in its combination of a fluorine atom and dimethylamino group on the benzamide structure. This configuration enhances its stability and lipophilicity compared to similar compounds, potentially influencing its biological activity and pharmacological properties.

Future Research Directions

Future research should focus on further elucidating the biological activities of 2-fluoro-N,N-dimethylbenzamide, particularly its potential as an anti-cancer agent. Additionally, exploring its interactions with various enzymes and receptors could provide valuable insights into its pharmacological profile and therapeutic applications.

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